molecular formula C10H15ClN2O3S B1525170 3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide CAS No. 1219982-99-6

3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide

Cat. No. B1525170
CAS RN: 1219982-99-6
M. Wt: 278.76 g/mol
InChI Key: WNSOFDSFPYHWRC-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide, also known as 3-Amino-4-chlorobenzene-sulfonamide, is an organic compound with a wide range of applications in the scientific research field. It is a white, odorless, and crystalline solid with a molecular weight of 257.6 g/mol. This compound is primarily used in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the manufacture of photographic materials. It is also used as a reagent in the synthesis of various compounds, including peptides and peptidomimetics.

Scientific Research Applications

Structural and Molecular Analysis

Research on compounds closely related to "3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide" often focuses on crystal and molecular structure analysis. For example, studies on the crystal and molecular structures of sulfonamides, including their tautomerism and acid-base equilibrium constants, are crucial for understanding their chemical properties and potential applications in drug design and development (Kovalchukova et al., 2013).

Anticancer and Antimicrobial Activity

Several sulfonamide compounds, including those structurally related to the compound , have been investigated for their anticancer and antimicrobial activities. This includes the design and synthesis of novel sulfonamide derivatives as inhibitors for specific enzymes or receptors related to cancer progression or microbial growth. For instance, ureido-substituted benzenesulfonamides have shown potent inhibition against carbonic anhydrase IX, a target for anticancer therapy, and demonstrated antimetastatic activity in models of breast cancer metastasis (Pacchiano et al., 2011).

Photodynamic Therapy and Photosensitizers

Research has also explored the use of benzenesulfonamide derivatives as components in photodynamic therapy (PDT) for cancer treatment. These compounds, when modified with appropriate groups, can exhibit high singlet oxygen quantum yields, making them potential candidates for use as photosensitizers in PDT. Their photophysical and photochemical properties are essential for the effective destruction of cancer cells while minimizing damage to healthy tissues (Pişkin et al., 2020).

Herbicide and Pesticide Metabolism

The metabolism of sulfonamide-based herbicides and pesticides by plants is a significant area of study. Understanding how these compounds are metabolized can inform the development of selective herbicides that are effective against weeds while being safe for crops. For example, the metabolism of chlorsulfuron by tolerant plants involves rapid conversion to an inactive product, highlighting the biological basis for selectivity and potential environmental impact (Sweetser et al., 1982).

properties

IUPAC Name

3-amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3S/c1-7(14)4-5-13-17(15,16)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSOFDSFPYHWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216151
Record name 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide

CAS RN

1219982-99-6
Record name 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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